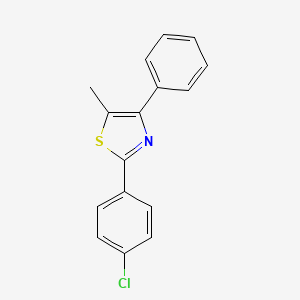

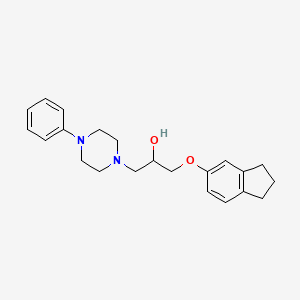

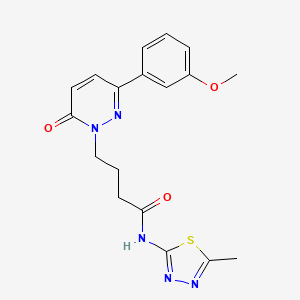

![molecular formula C14H14ClN3O B2953219 (2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone CAS No. 924839-85-0](/img/structure/B2953219.png)

(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone” is a derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine family . These compounds are known for their wide variety of biological activities, including antimicrobial properties . They are also of interest for their analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds involves condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process yields hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation and deprotection . The presence of water in the reaction mixture greatly reduces the yield of the compound . The yield increases with increasing temperature up to 90°C .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using 1H NMR, 13C NMR, and elemental analysis . The IR spectrum was also recorded .Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral properties. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be synthesized into derivatives that target specific viral pathogens, contributing to the development of new antiviral medications.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another area of interest. These compounds can be designed to interfere with inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation . By modifying the indole scaffold, researchers can optimize the anti-inflammatory effects for clinical applications.

Anticancer Activity

Indole derivatives are also explored for their anticancer activities. They can act on various stages of cancer development, including tumor growth inhibition and apoptosis induction . The structural flexibility of indole allows for the creation of numerous analogs, which can be screened for their efficacy against different types of cancer cells.

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them valuable in the fight against bacterial and fungal infections. By altering the indole core, scientists can develop compounds with targeted antimicrobial activity, which is crucial in an era of increasing antibiotic resistance .

Antidiabetic Activity

Indole derivatives have shown promise in the management of diabetes. They can modulate blood glucose levels and improve insulin sensitivity . Research in this field could lead to the development of new antidiabetic drugs that are more effective and have fewer side effects.

Antimalarial Activity

Malaria is a significant global health issue, and indole derivatives have been identified as potential antimalarial agents. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria, offering a pathway to novel therapeutic options .

Mechanism of Action

Target of Action

Similar compounds, such as hydrazone derivatives, are known to exhibit a wide variety of biological activities, including antimicrobial properties .

Mode of Action

It is known that hydrazone derivatives, which are structurally similar, interact with their targets to exert their biological effects .

Biochemical Pathways

Similar compounds have been reported to alter various biochemical pathways, leading to their observed biological effects .

Pharmacokinetics

The solubility and stability of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been reported to exhibit excellent antibacterial activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water in the reaction mixture can greatly reduce the yield of similar compounds . Additionally, the yield of similar compounds increases with increasing temperature up to a certain point, after which the yield decreases due to the formation of by-products .

Safety and Hazards

Future Directions

The increasing multi-drug resistant microbial infections have encouraged the search for new antimicrobial agents . The exploration of new antimicrobial agents will always remain as a major challenging task . The synthesized compounds exhibited excellent antibacterial activity, indicating potential for future research and development .

properties

IUPAC Name |

(2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c15-10-6-4-9(5-7-10)13(19)12-14(16)17-11-3-1-2-8-18(11)12/h4-7H,1-3,8,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVOISHEXGCFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Cl)N)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone | |

CAS RN |

924839-85-0 |

Source

|

| Record name | 3-(4-chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

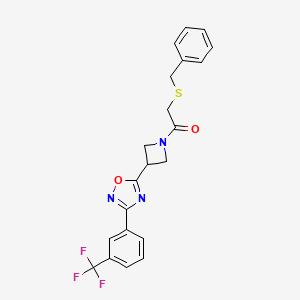

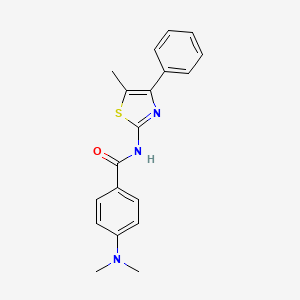

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2953136.png)

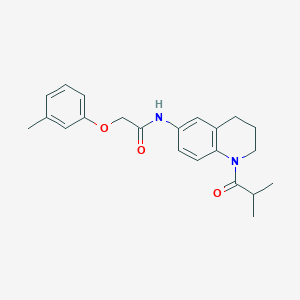

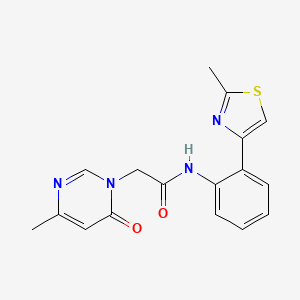

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2953138.png)

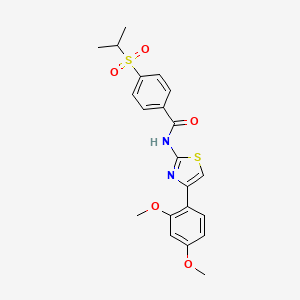

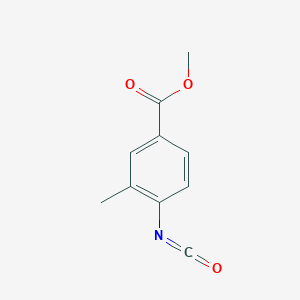

![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide](/img/structure/B2953141.png)

![N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2953151.png)